molecular formula C4H7BrO2 B3192313 Propanoic acid, 2-bromo-, methyl ester, (S)- CAS No. 62076-23-7

Propanoic acid, 2-bromo-, methyl ester, (S)-

Cat. No.: B3192313
CAS No.: 62076-23-7
M. Wt: 167 g/mol
InChI Key: ACEONLNNWKIPTM-VKHMYHEASA-N
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Description

Propanoic acid, 2-bromo-, methyl ester, (S)-, also known as methyl 2-bromopropanoate, is an organic compound with the molecular formula C4H7BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-bromo-, methyl ester, (S)- can be synthesized through several methods. One common method involves the esterification of 2-bromopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl propanoate using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromoester.

Industrial Production Methods

In industrial settings, the production of propanoic acid, 2-bromo-, methyl ester, (S)- often involves large-scale esterification processes. These processes utilize continuous flow reactors to achieve high yields and purity. The use of advanced separation techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-bromo-, methyl ester, (S)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution, and sodium thiolate (NaSR) for thiol substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxypropanoic acid methyl ester, 2-aminopropanoic acid methyl ester, or 2-thiopropanoic acid methyl ester can be formed.

    Reduction: The major product is 2-bromopropanol.

    Hydrolysis: The major products are 2-bromopropanoic acid and methanol.

Scientific Research Applications

Propanoic acid, 2-bromo-, methyl ester, (S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 2-bromo-, methyl ester, (S)- involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloropropanoate: Similar in structure but contains a chlorine atom instead of bromine.

    Methyl 2-iodopropanoate: Similar in structure but contains an iodine atom instead of bromine.

    Ethyl 2-bromopropanoate: Similar in structure but contains an ethyl ester group instead of a methyl ester group.

Uniqueness

Propanoic acid, 2-bromo-, methyl ester, (S)- is unique due to its specific chiral configuration and the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

IUPAC Name

methyl (2S)-2-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEONLNNWKIPTM-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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